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Compound of Interest

Compound Name: Methyl 2-hexenoate

Cat. No.: B1584480 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 2-hexenoate, a versatile α,β-unsaturated ester, has emerged as a

valuable intermediate in organic synthesis. Its conjugated system, comprising a reactive

carbon-carbon double bond and an ester functionality, provides a gateway to a diverse array of

chemical transformations. This technical guide explores the synthesis, key reactions, and

applications of methyl 2-hexenoate, offering detailed experimental protocols and quantitative

data to support its use in research and development, particularly within the pharmaceutical and

flavor industries.

Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of methyl 2-hexenoate is

fundamental for its application in synthesis. The following tables summarize key quantitative

data for this compound.[1]

Table 1: Physicochemical Properties of Methyl 2-Hexenoate
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Property Value Reference

Molecular Formula C₇H₁₂O₂ [1]

Molecular Weight 128.17 g/mol [1]

CAS Number 2396-77-2 [1]

Appearance Colorless liquid [1]

Odor Fruity, green, pineapple, earthy [2]

Boiling Point 168-170 °C at 760 mmHg [3]

Density 0.911 - 0.916 g/mL at 25 °C [3]

Refractive Index 1.432 - 1.438 at 20 °C [3]

Solubility
Very slightly soluble in water;

soluble in ethanol and oils.[1]

Table 2: Spectroscopic Data for Methyl (E)-2-Hexenoate

¹H NMR

(CDCl₃)

Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Assignment

~6.95 dt J ≈ 15.6, 7.0 H-3

~5.80 dt J ≈ 15.6, 1.5 H-2

3.72 s - -OCH₃

~2.20 qd J ≈ 7.0, 7.0 H-4

~1.45 sextet J ≈ 7.0 H-5

~0.92 t J ≈ 7.0 H-6
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¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment

~167.0 C-1 (C=O)

~149.0 C-3

~121.5 C-2

51.2 -OCH₃

~34.5 C-4

~21.5 C-5

~13.7 C-6

FTIR (Neat) Wavenumber (cm⁻¹) Assignment

~2960, 2930, 2870 C-H stretch (alkyl)

~1725 C=O stretch (ester)

~1655 C=C stretch (alkene)

~1270, 1170 C-O stretch (ester)

~980 =C-H bend (trans alkene)

Note: NMR data are estimated based on typical values for similar structures and may vary

slightly depending on experimental conditions. Specific literature data should be consulted for

precise assignments.

Synthesis of Methyl 2-Hexenoate
The synthesis of methyl 2-hexenoate is most commonly achieved through olefination

reactions, with the Horner-Wadsworth-Emmons and Wittig reactions being the most prominent

methods. These reactions offer good control over the stereochemistry of the resulting double

bond, typically favoring the formation of the (E)-isomer.

Horner-Wadsworth-Emmons (HWE) Reaction
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The HWE reaction is a widely used method for the synthesis of α,β-unsaturated esters, known

for its high (E)-selectivity and the ease of removal of the phosphate byproduct.[4][5] The

reaction involves the condensation of a phosphonate carbanion with an aldehyde.
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Horner-Wadsworth-Emmons synthesis of methyl 2-hexenoate.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

Reagent Preparation: To a flame-dried, two-necked round-bottom flask equipped with a

magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous

tetrahydrofuran (THF).

Base Addition: Cool the THF to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 eq)

portion-wise.

Ylide Formation: Slowly add trimethyl phosphonoacetate (1.1 eq) to the stirred suspension at

0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir

for 1 hour to ensure complete formation of the phosphonate ylide.
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Aldehyde Addition: Cool the reaction mixture back to 0 °C and add butanal (1.0 eq) dropwise

via a syringe.

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor

the reaction progress by thin-layer chromatography (TLC).

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous

solution of ammonium chloride (NH₄Cl).

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl

acetate (3 x 50 mL).

Purification: Wash the combined organic layers with water and then brine. Dry the organic

layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced

pressure. The crude product can be purified by flash column chromatography on silica gel to

afford methyl 2-hexenoate. A typical reported yield for this type of reaction is in the range of

70-90%.

Wittig Reaction
The Wittig reaction provides an alternative route to methyl 2-hexenoate, utilizing a

phosphonium ylide. While generally a robust method for alkene synthesis, the stereoselectivity

can be more variable than the HWE reaction, and the removal of the triphenylphosphine oxide

byproduct can be more challenging.[6][7]
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Wittig synthesis of methyl 2-hexenoate.

Experimental Protocol: Wittig Reaction

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert

atmosphere, suspend (carbomethoxymethyl)triphenylphosphonium bromide (1.1 eq) in

anhydrous THF. Cool the suspension to 0 °C.

Base Addition: Add a strong base such as n-butyllithium (n-BuLi, 1.1 eq) dropwise. The

formation of the ylide is indicated by the appearance of a characteristic orange or red color.

Stir the mixture at 0 °C for 30 minutes.

Aldehyde Addition: Add butanal (1.0 eq) dropwise to the ylide solution at 0 °C.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours,

monitoring by TLC.

Work-up: Quench the reaction with saturated aqueous NH₄Cl.

Extraction and Purification: Extract the product with diethyl ether. The organic layers are

combined, washed with brine, dried, and concentrated. The crude product, which contains
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triphenylphosphine oxide, is then purified by column chromatography. Expected yields are

typically in the range of 60-80%.

Key Reactions of Methyl 2-Hexenoate
The synthetic utility of methyl 2-hexenoate stems from the reactivity of its conjugated system,

which allows for a variety of transformations, including conjugate additions and cycloadditions.

Conjugate (Michael) Addition
As a Michael acceptor, methyl 2-hexenoate readily undergoes 1,4-conjugate addition with a

range of nucleophiles, including organocuprates, enamines, and other stabilized carbanions.

This reaction is a powerful tool for the formation of new carbon-carbon bonds at the β-position.

The reaction with lithium dimethylcuprate is a classic example.[8][9][10]
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Conjugate addition of lithium dimethylcuprate to methyl 2-hexenoate.

Experimental Protocol: Conjugate Addition of Lithium Dimethylcuprate

Cuprate Formation: In a flame-dried flask under an inert atmosphere, suspend copper(I)

iodide (CuI, 1.0 eq) in anhydrous diethyl ether at 0 °C. Add methyllithium (MeLi, 2.0 eq)

dropwise. The formation of the Gilman reagent (lithium dimethylcuprate) is indicated by a

color change.
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Substrate Addition: Cool the cuprate solution to -78 °C. Add a solution of methyl 2-
hexenoate (1.0 eq) in diethyl ether dropwise.

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium

chloride.

Extraction and Purification: Allow the mixture to warm to room temperature and extract with

diethyl ether. The combined organic layers are washed with brine, dried, and concentrated.

The resulting methyl 3-methylhexanoate is purified by column chromatography. High yields

are typically observed for this reaction.

Diels-Alder Reaction
Methyl 2-hexenoate can act as a dienophile in [4+2] cycloaddition reactions with conjugated

dienes to form cyclohexene derivatives. The reactivity of the dienophile can be enhanced by

the use of a Lewis acid catalyst, which coordinates to the carbonyl oxygen, making the double

bond more electron-deficient.[11][12][13]
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Lewis acid-catalyzed Diels-Alder reaction of methyl 2-hexenoate.

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

Reaction Setup: To a flame-dried flask under an inert atmosphere, add a solution of methyl
2-hexenoate (1.0 eq) in a dry, non-coordinating solvent such as dichloromethane (DCM).

Catalyst Addition: Cool the solution to -78 °C. Add a Lewis acid, such as boron trifluoride

etherate (BF₃·OEt₂, 1.1 eq), dropwise.

Diene Addition: Add isoprene (1.2 eq) to the reaction mixture.

Reaction: Stir the reaction at -78 °C for several hours, monitoring the progress by TLC.

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate.

Extraction and Purification: Extract the product with DCM. The combined organic layers are

washed with brine, dried, and concentrated. The resulting cyclohexene adduct is purified by

column chromatography.

Applications in the Synthesis of Biologically Active
Molecules
Methyl 2-hexenoate and its derivatives are valuable precursors in the synthesis of various

natural products and biologically active compounds, including insect pheromones and

jasmonates.

Synthesis of Insect Pheromones
Many insect pheromones are long-chain unsaturated esters, alcohols, or aldehydes. (E)-2-

Hexenoic acid esters are components of the pheromones of some insect species.[14] Methyl
2-hexenoate can serve as a starting material for the synthesis of these compounds through

chain extension and functional group interconversion.

Methyl 2-Hexenoate Reduction
(e.g., DIBAL-H) (E)-2-Hexen-1-ol Chain Extension

(e.g., Cross-Metathesis) Pheromone Precursor Functional Group
Interconversion Insect Pheromone
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General synthetic route to insect pheromones from methyl 2-hexenoate.

Precursor to Jasmonates
Methyl (E)-2-hexenoate is biosynthetically produced in some plants in response to methyl

jasmonate, a plant hormone involved in stress responses.[15] This suggests that methyl 2-
hexenoate can be a target for modification in the synthesis of jasmonate analogs, which are of

interest for their potential applications in agriculture and medicine. The synthesis of jasmonates

often involves the construction of a cyclopentanone ring, which can be achieved through

various strategies starting from acyclic precursors.

Methyl 2-Hexenoate Chain Modification
& Functionalization

Acyclic Jasmonate
Precursor

Intramolecular
Cyclization

Jasmonate
Core Structure

Further
Modifications Jasmonate Analog

Click to download full resolution via product page

Conceptual pathway to jasmonate analogs from methyl 2-hexenoate.

Conclusion
Methyl 2-hexenoate is a readily accessible and highly versatile building block in organic

synthesis. Its rich reactivity, particularly in olefination, conjugate addition, and cycloaddition

reactions, provides chemists with powerful tools for the construction of complex molecular

architectures. The detailed protocols and data presented in this guide are intended to facilitate

its broader application in the synthesis of fine chemicals, pharmaceuticals, and flavor and

fragrance compounds, thereby accelerating innovation in these critical areas of research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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